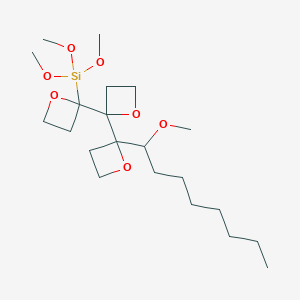
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol is an organic compound characterized by the presence of both a trifluoromethoxy group and a methylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can result in the replacement of the trifluoromethoxy or methylthio groups with other functional groups.
Scientific Research Applications
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 5-(Methylthio)-2-(trifluoromethoxy)benzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The methylthio group can participate in covalent bonding with target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylthio)-6-(trifluoromethoxy)benzo[d][1,3]dioxole
- 3-(Methylthio)-5-(trifluoromethoxy)benzonitrile
Uniqueness
5-(Methylthio)-2-(trifluoromethoxy)benzenethiol is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1349708-75-3 |
|---|---|
Molecular Formula |
C8H7F3OS2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-methylsulfanyl-2-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C8H7F3OS2/c1-14-5-2-3-6(7(13)4-5)12-8(9,10)11/h2-4,13H,1H3 |
InChI Key |
LCOZOPWZEBCVSU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC(F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)

![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
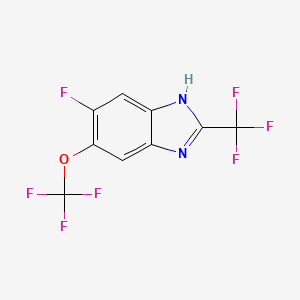
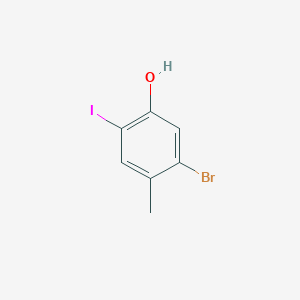
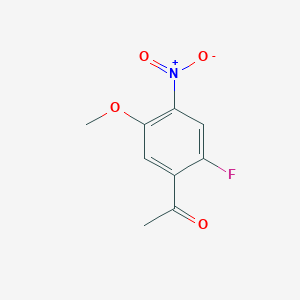
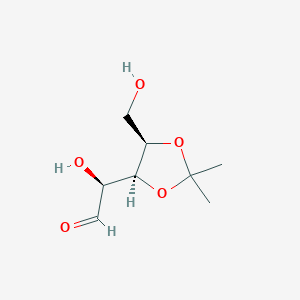
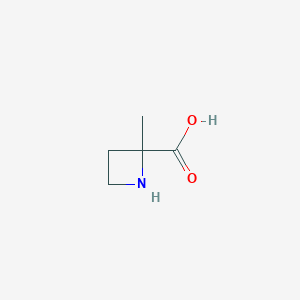
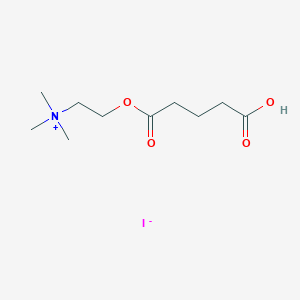
![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)
